1H-Purin-6-amine, N,2-dimethyl-
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Overview
Description
1H-Purin-6-amine, N,2-dimethyl- is a chemical compound with the molecular formula C7H9N5. It is also known by other names such as N,N-Dimethyladenine and 6-Dimethylaminopurine . This compound belongs to the purine family, which is a group of heterocyclic aromatic organic compounds. Purines are significant in biochemistry as they are components of nucleotides, the building blocks of DNA and RNA.
Preparation Methods
The synthesis of 1H-Purin-6-amine, N,2-dimethyl- typically involves the methylation of adenine. One common method is the reaction of adenine with dimethyl sulfate in the presence of a base such as sodium hydroxide. This reaction results in the dimethylation of the amino group at the 6-position of the purine ring . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
1H-Purin-6-amine, N,2-dimethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, lithium aluminum hydride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1H-Purin-6-amine, N,2-dimethyl- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: This compound is studied for its role in nucleotide analogs and its potential effects on DNA and RNA synthesis.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antiviral or anticancer agent.
Mechanism of Action
The mechanism of action of 1H-Purin-6-amine, N,2-dimethyl- involves its interaction with nucleic acids. It can incorporate into DNA or RNA, potentially disrupting normal cellular processes. The molecular targets include enzymes involved in nucleotide synthesis and replication. The pathways affected by this compound are those related to nucleic acid metabolism and cell division .
Comparison with Similar Compounds
1H-Purin-6-amine, N,2-dimethyl- can be compared with other similar compounds such as:
Adenine: The parent compound, which lacks the dimethyl groups.
6-Methylaminopurine: A related compound with only one methyl group.
6-Dimethylaminopurine: Another name for 1H-Purin-6-amine, N,2-dimethyl-.
The uniqueness of 1H-Purin-6-amine, N,2-dimethyl- lies in its specific dimethylation pattern, which can influence its chemical reactivity and biological activity .
Properties
CAS No. |
90375-79-4 |
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Molecular Formula |
C7H9N5 |
Molecular Weight |
163.18 g/mol |
IUPAC Name |
N,2-dimethyl-7H-purin-6-amine |
InChI |
InChI=1S/C7H9N5/c1-4-11-6(8-2)5-7(12-4)10-3-9-5/h3H,1-2H3,(H2,8,9,10,11,12) |
InChI Key |
GKRNNJIPCJBVCR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C(=N1)NC)NC=N2 |
Origin of Product |
United States |
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